2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
CAS No.: 90331-49-0
Cat. No.: VC17268766
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90331-49-0 |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
| Standard InChI | InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16) |
| Standard InChI Key | RZQUBKGADQVEOF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one belongs to the pyrrolopyridine family, featuring a bicyclic system with a ketone group at the 7-position and a phenyl substituent at the 2-position. The IUPAC name is 2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one, and its Standard InChI key is InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12) . The compound’s planar structure and electron-rich aromatic system facilitate interactions with biological targets, particularly kinase domains.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| CAS Registry Number | 90331-49-0 |
| Synonyms | 5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-2-phenyl; DTXSID50537073 |
Synthesis and Structural Optimization
Base-Promoted Three-Component Reaction
A widely employed synthetic route involves a base-promoted reaction of β-enamino imides, aromatic aldehydes, and malononitrile. This method proceeds under mild conditions (room temperature, aqueous ethanol) to yield the pyrrolopyridine core with high purity (>95%). The reaction mechanism likely involves:
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Knoevenagel condensation between the aldehyde and malononitrile.
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Michael addition of the β-enamino imide to the intermediate.
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Cyclization and aromatization to form the bicyclic structure.
Structural Analogues and SAR Studies
Modifications to the phenyl ring and pyrrolopyridine core have been explored to enhance bioactivity. For example:
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Fluorine substitution at the 7′-position improves van der Waals interactions with kinase targets, as seen in related pyrrolo[1,2-b] triazole derivatives .
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Methyl groups at the R1 position maintain optimal dihedral angles for target binding, whereas bulkier substituents (e.g., chlorine) reduce potency .
Mechanism of Action and Biological Targets
FGFR Inhibition
The compound acts as a type I kinase inhibitor, competitively binding to the ATP-binding pocket of FGFR1–4. This prevents receptor autophosphorylation and subsequent activation of MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell survival. In vitro studies show IC50 values in the nanomolar range for FGFR-dependent cell lines.
Therapeutic Applications and Preclinical Data
Oncology
FGFR dysregulation is implicated in hepatocellular carcinoma, breast cancer, and urothelial carcinoma. In murine xenograft models, pyrrolopyridine-based inhibitors reduce tumor volume by 60–70% at 10 mg/kg doses. Synergistic effects with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation.
Neurodegenerative Diseases
The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) makes it a candidate for Alzheimer’s disease and amyotrophic lateral sclerosis (ALS). RIPK1 inhibitors derived from similar scaffolds show >80% reduction in neuronal death in vitro .
Future Directions and Challenges
Dual-Target Inhibitors
Combining FGFR and RIPK1 inhibition in a single molecule could address resistance mechanisms in cancer. Molecular docking studies suggest overlapping allosteric pockets amenable to hybrid scaffold design .
Prodrug Development
Enhancing solubility through phosphate prodrugs (e.g., acyloxyalkyl esters) may improve intravenous formulations. Preliminary data show a 5-fold increase in aqueous solubility for prodrug analogs.
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